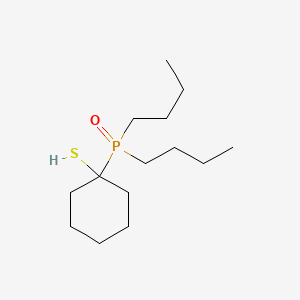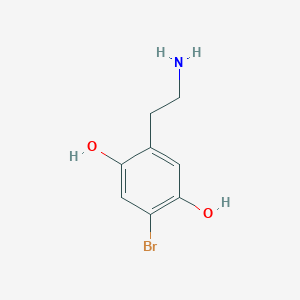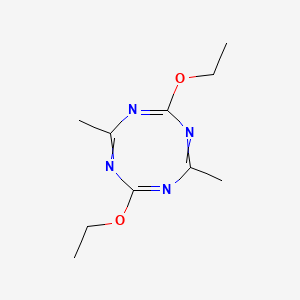![molecular formula C21H19Cl2F5N2 B14411209 N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline CAS No. 81226-82-6](/img/structure/B14411209.png)
N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline: is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline typically involves a multi-step process. One common method includes the reaction of 3,4-dichloroaniline with non-1-en-3-one under acidic conditions to form the intermediate hydrazone. This intermediate is then reacted with pentafluoroaniline under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the non-1-en-3-ylideneamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bonds and the hydrazone group, resulting in the formation of reduced analogs.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new drugs for various diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
- N-(3,4-Dichlorophenyl)-1-naphthamide
- N-(2,3-Dichlorophenyl)-1-naphthamide
- N-(2,4-Dichlorophenyl)-1-naphthamide
Comparison: Compared to these similar compounds, N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline is unique due to the presence of the pentafluoroaniline moiety. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The presence of multiple halogen atoms also enhances its stability and resistance to metabolic degradation .
Properties
CAS No. |
81226-82-6 |
|---|---|
Molecular Formula |
C21H19Cl2F5N2 |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
N-[1-(3,4-dichlorophenyl)non-1-en-3-ylideneamino]-2,3,4,5,6-pentafluoroaniline |
InChI |
InChI=1S/C21H19Cl2F5N2/c1-2-3-4-5-6-13(9-7-12-8-10-14(22)15(23)11-12)29-30-21-19(27)17(25)16(24)18(26)20(21)28/h7-11,30H,2-6H2,1H3 |
InChI Key |
CLGVMPBHQNATGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=NNC1=C(C(=C(C(=C1F)F)F)F)F)C=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
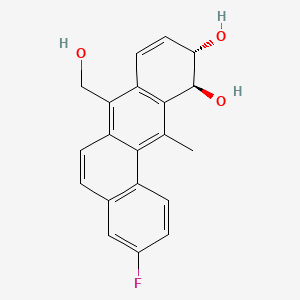
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)

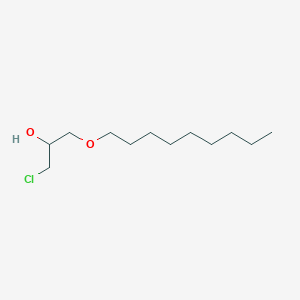
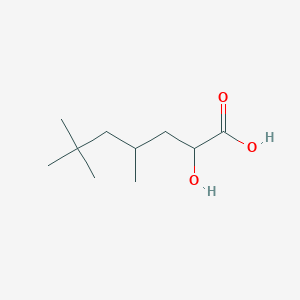
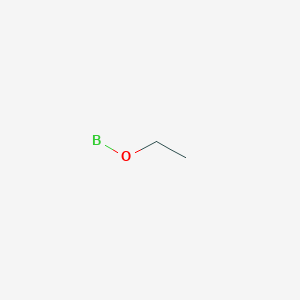
![2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane](/img/structure/B14411178.png)

